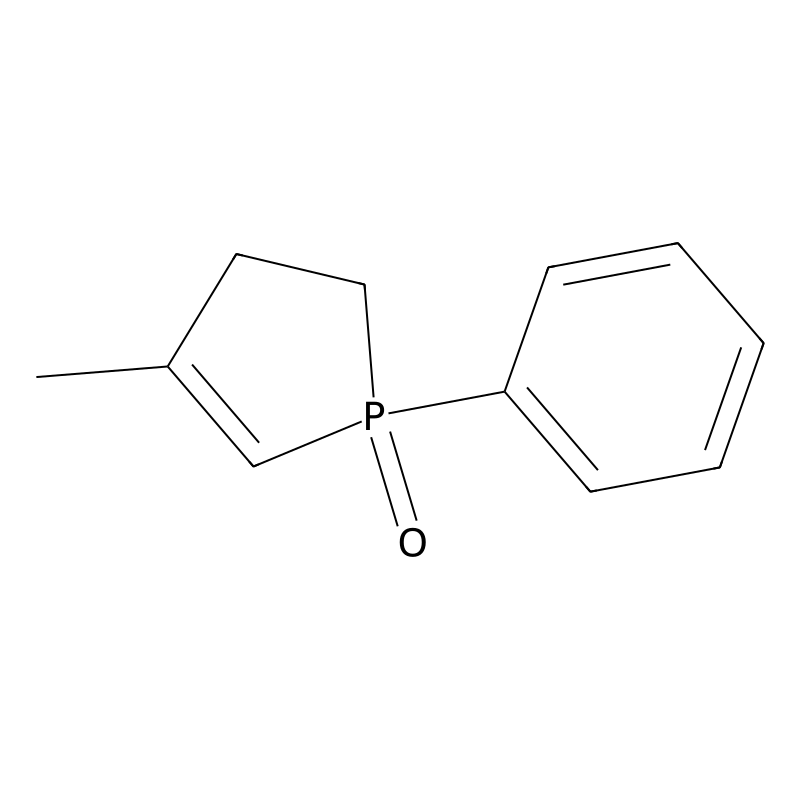

3-Methyl-1-phenyl-2-phospholene 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-1-phenyl-2-phospholene 1-oxide is a chemical compound characterized by its molecular formula and a molecular weight of approximately 192.19 g/mol. This compound appears as a hygroscopic white solid, with a melting point ranging from 58°C to 65°C and stability at temperatures exceeding 300°C. It is soluble in polar solvents and sensitive to aqueous alkaline conditions, which can lead to polymerization or hydrolysis reactions .

The compound is primarily used as a catalyst in various

Catalyst for Heterocyclic Ring Formation

3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO) finds application in scientific research as a catalyst for the cyclization of isocyanates and azides. These reactions lead to the formation of heterocyclic motifs, which are ring structures containing atoms from different elements. Heterocycles are prevalent in numerous biologically active molecules, making MPPO a valuable tool for synthesizing potential drug candidates and other functional molecules ().

Studies have demonstrated MPPO's effectiveness in promoting the cyclization of various isocyanates and azides, yielding diverse heterocyclic products (). This versatility makes MPPO a useful catalyst for exploring the chemical space of heterocycles and their potential applications.

Potential Applications in Medicinal Chemistry

The ability of MPPO to catalyze the formation of heterocycles holds promise for medicinal chemistry research. As mentioned before, heterocycles are building blocks in many pharmaceuticals. By facilitating the synthesis of these structures, MPPO can aid in the development of new drugs.

Scientific literature suggests that phospha-sugar pyrimidine nucleosides, a specific class of heterocycles prepared using MPPO, exhibit potential as HIV inhibitors (). This highlights the potential of MPPO-catalyzed reactions for discovering novel therapeutic agents.

- Intramolecular Aza-Wittig Cyclization: This reaction involves the formation of heterocyclic compounds from isocyanates and azides, facilitated by the catalyst's ability to stabilize intermediates .

- Polymerization Reactions: The compound promotes the polymerization of various monomers, leading to the formation of complex polymeric structures. This application is particularly relevant in producing uretonimine-modified materials .

- Synthesis of Phospha Sugars: It acts as a precursor in the synthesis of phospha sugars, which are important in medicinal chemistry for developing novel therapeutic agents .

3-Methyl-1-phenyl-2-phospholene 1-oxide has demonstrated biological activity through its derivatives, particularly those synthesized for anticancer applications. The phospha sugars derived from this compound have been studied for their potential to inhibit cancer cell proliferation, showcasing the compound's relevance in pharmaceutical research . Additionally, some derivatives exhibit activity against HIV, indicating broader biological implications .

Several synthesis methods for 3-Methyl-1-phenyl-2-phospholene 1-oxide have been documented:

- Direct Synthesis from Precursors: The compound can be synthesized through the reaction of appropriate phosphine precursors with alkylating agents.

- Cyclization Reactions: Utilizing aza-Wittig cyclization techniques allows for the formation of this phospholene oxide from simpler starting materials, often involving nitrogen-containing compounds that react under specific conditions to yield the desired product .

- Modification of Existing Phosphines: Altering existing phosphine compounds through oxidation processes can also yield 3-Methyl-1-phenyl-2-phospholene 1-oxide, often enhancing its catalytic properties.

The applications of 3-Methyl-1-phenyl-2-phospholene 1-oxide span various fields:

- Catalysis: It is widely recognized for its role as a catalyst in organic synthesis, particularly in reactions that form complex cyclic structures essential for drug development.

- Material Science: The compound is employed in synthesizing advanced materials, including polymers with tailored properties for specific industrial applications .

- Medicinal Chemistry: Its derivatives are being explored as potential therapeutic agents against cancer and viral infections like HIV, highlighting its significance in drug discovery efforts .

Interaction studies involving 3-Methyl-1-phenyl-2-phospholene 1-oxide focus on its reactivity with various substrates during catalysis. Research indicates that this compound can interact effectively with isocyanates and azides to form diverse heterocyclic compounds. These interactions are crucial for understanding how the compound functions as a catalyst and its potential side reactions that may occur during synthetic processes .

Additionally, studies on its biological interactions suggest that derivatives may engage with biological targets relevant to cancer therapy and antiviral activity, although detailed mechanisms remain an area of ongoing research.

Several compounds share structural or functional similarities with 3-Methyl-1-phenyl-2-phospholene 1-oxide. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylphosphole | Phosphole | Lacks phenyl group; used in different catalytic applications. |

| Diphenylphosphine | Phosphine | More stable; used extensively in coordination chemistry. |

| Phenylphosphonic acid | Phosphonic acid | Acidic nature; utilized in different reaction types compared to phospholenes. |

| Phosphahexose | Phospha sugar | Directly related to sugar chemistry; potential therapeutic uses similar to phospha sugars derived from MPPO. |

The uniqueness of 3-Methyl-1-phenyl-2-phospholene 1-oxide lies in its specific catalytic properties and its ability to facilitate complex organic transformations while also showing promising biological activities through its derivatives .

The fundamental approach to synthesizing 3-methyl-1-phenyl-2-phospholene 1-oxide involves the direct reaction between dichlorophenylphosphine and isoprene under controlled conditions [1]. This methodology, originally described in Organic Syntheses, represents the cornerstone of phospholene oxide chemistry [2]. The reaction proceeds through an addition mechanism where dichlorophenylphosphine and isoprene form an intermediate adduct in the presence of antioxidants such as 2,6-di-tert-butyl-4-methyl-phenol [1] [3].

The classical procedure requires isoprene in approximately three-fold molar excess relative to dichlorophenylphosphine, with reaction times extending from five to seven days at ambient temperature [1] [2]. Under these conditions, yields typically range from 57 to 63 percent, with the formation of both 2-phospholene and 3-phospholene oxide isomers as products [1]. The reaction mechanism involves initial nucleophilic attack of the phosphorus center on the terminal carbon of isoprene, followed by cyclization to form the five-membered phospholene ring [1].

Modern optimization strategies have significantly improved the efficiency of this synthesis [1]. Implementation of solvent-based reaction systems, particularly using toluene as the medium, allows for better control over reaction conditions and facilitates product isolation [1]. Under optimized conditions employing 65 degrees Celsius reaction temperature for 24 hours, yields can be enhanced to 75-84 percent [1]. The use of solvents eliminates the need for grinding and washing operations required in the original solid-state procedure [1].

Reaction Parameter Optimization

| Parameter | Classical Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | Room temperature | 65°C | +15-20% |

| Reaction Time | 5-7 days | 24 hours | Significant reduction |

| Isoprene Equivalents | 3.0 mol | 1.5-2.0 mol | Reduced excess |

| Solvent System | None | Toluene (400 mL/mol) | Enhanced handling |

| Yield Range | 57-63% | 75-84% | +18-21% |

The solvent selection plays a crucial role in determining reaction efficiency and product distribution [1]. Aromatic hydrocarbons such as toluene and xylene facilitate heterogeneous reaction conditions, while halogenated solvents like chloroform enable homogeneous systems [1]. The choice between heterogeneous and homogeneous conditions affects both the reaction kinetics and the ease of product isolation [1].

Temperature control represents another critical factor in synthesis optimization [1]. Reactions conducted at temperatures exceeding 70 degrees Celsius result in increased formation of impurities and side products, while temperatures below 40 degrees Celsius significantly extend reaction times without yield benefits [1]. The optimal temperature range of 40-70 degrees Celsius provides the best balance between reaction rate and selectivity [1].

Isomerization of 3-Phospholene Oxides

The isomerization of 3-phospholene oxides to their corresponding 2-phospholene oxide isomers represents a fundamental transformation in phospholene chemistry [4]. This process involves the migration of the carbon-carbon double bond from the 3,4-position to the 2,3-position within the five-membered phospholene ring [4]. The isomerization can be achieved through multiple pathways, each offering distinct advantages in terms of selectivity and yield [4].

Thermal Isomerization Mechanisms

Thermal isomerization proceeds through a complex mechanism involving molecular rearrangement at elevated temperatures [4]. When 3-methyl-1-phenyl-3-phospholene 1-oxide is heated to 200 degrees Celsius under solvent-free conditions, isomerization occurs to produce mixtures of 2-phospholene and 3-phospholene oxides [4]. The extent of isomerization varies significantly depending on the substituents present on the phospholene ring [4].

Quantum chemical calculations have revealed three possible mechanisms for thermal isomerization [4]. The most favorable pathway involves a quasi-autocatalytic process where the 2-phospholene oxide product enhances the rate of further isomerization through formation of heterodimeric complexes [4]. This mechanism explains the observed acceleration in reaction rates after initial product formation [4].

Kinetic Studies and Mechanistic Insights

Kinetic investigations conducted at 200 degrees Celsius demonstrate that thermal isomerization follows first-order kinetics in the initial stages [4]. The reaction rate increases significantly after 15-20 percent conversion, consistent with the proposed autocatalytic mechanism [4]. Electron-donating groups on the phenyl ring accelerate the isomerization process, while electron-withdrawing groups have a decelerating effect [4].

| Substituent | Initial Rate Constant | Equilibrium Ratio (2-:3-) | Final Yield |

|---|---|---|---|

| Phenyl | 0.032 h⁻¹ | 71:29 | 58% |

| 4-Methylphenyl | 0.041 h⁻¹ | 63:37 | 83% |

| 4-Trifluoromethylphenyl | 0.028 h⁻¹ | 72:28 | 81% |

| 2,6-Dimethylphenyl | 0.045 h⁻¹ | 85:15 | 75% |

| Ethyl | 0.024 h⁻¹ | 55:45 | 50% |

The thermodynamic analysis reveals that the isomerization process is nearly thermoneutral, with reaction enthalpies typically ranging from -4.7 to +2.0 kilojoules per mole [4]. The small energy differences between isomers explain why complete conversion is not achieved under thermal conditions [4].

Catalytic and Acid-Mediated Rearrangements

Acid-catalyzed isomerization provides a highly efficient route for converting 3-phospholene oxides to 2-phospholene oxides with excellent selectivity [4]. Methanesulfonic acid has emerged as the most effective catalyst for this transformation, enabling near-quantitative conversion under mild conditions [4]. The reaction proceeds through protonation of the phosphine oxide functionality, which activates the molecule toward double bond migration [4].

Methanesulfonic Acid Catalysis

Treatment of 1-phenyl-3-methyl-3-phospholene 1-oxide with methanesulfonic acid at 50 degrees Celsius for 60 hours results in 96:4 selectivity favoring the 2-phospholene oxide isomer with 81 percent isolated yield [4]. The mechanism involves initial formation of a phosphine oxide-acid complex, followed by protonation at the carbon-4 position and subsequent rearrangement [4].

The acid-mediated pathway shows significant advantages over thermal isomerization in terms of both selectivity and reaction conditions [4]. The lower reaction temperature reduces decomposition pathways, while the acid catalysis shifts the equilibrium strongly toward the 2-phospholene oxide product [4]. Computational studies indicate that protonation stabilizes the 2-phospholene oxide isomer by approximately 8.5 kilojoules per mole relative to the 3-phospholene oxide [4].

Chlorophospholenium Salt Route

An alternative catalytic approach involves the formation of chlorophospholenium salts as reactive intermediates [4]. Treatment of 3-phospholene oxides with oxalyl chloride generates chloro-3-phospholenium chlorides, which undergo thermal rearrangement to the corresponding chloro-2-phospholenium salts upon heating in chloroform at 80 degrees Celsius [4]. Subsequent hydrolysis yields 2-phospholene oxides with excellent selectivity ratios exceeding 97:3 [4].

This methodology offers several advantages including high yields (71-96 percent), excellent selectivity, and broad substrate scope [4]. The chlorophospholenium intermediates have been isolated and characterized, confirming the proposed mechanism [4]. The method tolerates various substituents on both the phosphorus atom and the phospholene ring [4].

Base-Catalyzed Isomerization

Base-catalyzed isomerization using cesium carbonate in toluene provides a milder alternative to thermal conditions [4]. The reaction proceeds through deprotonation at the carbon-2 position, forming an anionic intermediate that undergoes reprotonation at carbon-4 [4]. However, this method leads to thermodynamic equilibrium mixtures rather than complete conversion to the 2-phospholene oxide [4].

The base-catalyzed process typically achieves 2-phospholene oxide ratios of 65-84 percent, depending on the substrate structure [4]. Multiple reaction cycles under identical conditions produce consistent product ratios, confirming that the reaction reaches equilibrium [4]. While the selectivity is lower than acid-catalyzed methods, the mild conditions and operational simplicity make this approach attractive for specific applications [4].

Resolution of Enantiomers via Chiral Auxiliaries

The preparation of enantiopure 3-methyl-1-phenyl-2-phospholene 1-oxide requires sophisticated resolution techniques due to the stereogenic phosphorus center [5] [6]. Multiple approaches have been developed for separating the enantiomers, with molecular complex formation and chiral auxiliary methods showing the highest efficiency [5] [6] [7].

Molecular Complex Formation with Chiral Acids

Diastereomeric complex formation represents the most widely applicable method for resolving phospholene oxide enantiomers [5] [6]. The process involves treatment of racemic phospholene oxides with chiral resolving agents such as tartaric acid derivatives or 1,1'-bi-2-naphthol-based compounds [5] [6]. The resulting diastereomeric complexes exhibit different solubilities, enabling separation through fractional crystallization [5] [6].

Dibenzoyl tartaric acid derivatives have proven particularly effective for phospholene oxide resolution [6] [7]. The acidic calcium salt of dibenzoyl-(R,R)-tartaric acid forms stable 1:1 complexes with phospholene oxides, achieving enantiomeric excesses exceeding 99 percent after recrystallization [6]. The resolution efficiency depends critically on solvent selection and crystallization conditions [6].

TADDOL-Based Resolution Systems

Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivatives offer superior resolution efficiency for certain phospholene oxide substrates [6]. The (R,R)-spiro-TADDOL system enables preparation of both enantiomers of 1-isopentyl-3-methyl-3-phospholene 1-oxide in enantiopure form [6]. The resolution process involves formation of inclusion complexes that crystallize preferentially with one enantiomer [6].

| Resolving Agent | Substrate Scope | Maximum ee | Yield of Pure Enantiomer |

|---|---|---|---|

| (R,R)-Dibenzoyl tartaric acid | Aryl, alkyl derivatives | >99% | 65-85% |

| (R,R)-Spiro-TADDOL | Alkyl derivatives | >99% | 70-90% |

| Ca²⁺-tartrate complexes | Broad scope | 95-99% | 60-80% |

| Mandelic acid | Limited scope | 85-95% | 45-65% |

The choice of resolving agent depends on the specific phospholene oxide structure and the desired scale of operation [5] [6]. Aromatic substituents generally facilitate resolution through enhanced π-π interactions with aromatic resolving agents [5]. Alkyl-substituted phospholene oxides often require specialized resolving agents such as TADDOL derivatives [6].

Chiral Metal Complex Resolution

Transition metal complexes provide an alternative resolution strategy particularly effective for phospholene derivatives [8]. Chiral palladium(II) complexes bearing optically active amine ligands form diastereomeric complexes with racemic phospholenes [8]. The resolution exploits solubility differences between diastereomeric metal complexes [8].

The method has achieved optical purities approaching 100 percent for specific substrates [8]. Racemic phospholene undergoes complexation with bis[(R)-N,N-dimethyl-α-(2-naphthyl)ethylamine-3C,N]dipalladium complexes, enabling separation through selective crystallization [8]. Addition of achiral diphosphine ligands enhances the selectivity by promoting preferential crystallization of one diastereomeric complex [8].

Kinetic Resolution Approaches

Kinetic resolution represents an emerging strategy for accessing enantiopure phospholene oxides [9]. Rhodium-catalyzed asymmetric arylation has achieved selectivity factors exceeding 569 for phosphindole oxide derivatives [9]. The transformation employs chiral diene ligands to achieve high enantioselectivity in the kinetic resolution process [9].

The kinetic resolution approach offers advantages including mild reaction conditions and direct access to functionalized products [9]. However, the theoretical maximum yield of 50 percent for each enantiomer limits the practical application compared to classical resolution methods [9]. Recent developments in dynamic kinetic resolution may overcome this limitation [9].

Industrial-Scale Production Protocols

Industrial production of 3-methyl-1-phenyl-2-phospholene 1-oxide requires optimization of synthetic routes for large-scale manufacturing while maintaining product quality and economic viability [1] [10] [11]. The development of commercially viable processes involves consideration of multiple factors including raw material costs, environmental impact, and process safety [10] [11].

Solvent-Based Manufacturing Process

The industrial synthesis employs a solvent-based approach derived from the optimized phosphine-isoprene reaction [1]. Large-scale reactors operating under controlled atmosphere conditions enable efficient conversion of dichlorophenylphosphine and isoprene to the desired phospholene oxide [1]. The process utilizes toluene as the primary solvent, facilitating heat transfer and product isolation [1].

Manufacturing protocols specify precise control of reaction parameters including temperature maintenance at 65 degrees Celsius, nitrogen atmosphere to prevent oxidation, and antioxidant addition to suppress side reactions [1] [3]. The reactor design incorporates efficient mixing systems to ensure homogeneous reaction conditions and minimize local temperature variations [1]. Product isolation involves filtration of the reaction mixture followed by solvolysis and distillation [1].

Process Optimization and Scale-Up

Industrial scale-up requires careful optimization of reaction conditions to maintain yield and selectivity while reducing costs [1] [10]. The isoprene-to-dichlorophenylphosphine ratio has been optimized to 1.5-2.0 equivalents, significantly reducing raw material consumption compared to laboratory-scale procedures [1]. Reactor volumes typically range from 1,000 to 10,000 liters depending on production requirements [10].

Heat integration systems recover thermal energy from the exothermic reaction, improving overall process efficiency [1]. Solvent recovery and recycling minimize waste generation and reduce environmental impact [1]. Advanced process control systems monitor critical parameters including temperature, pressure, and reactant concentrations to ensure consistent product quality [10].

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 1 L | 100 L | 1,000-10,000 L |

| Batch Size | 0.1-1 kg | 10-50 kg | 500-5,000 kg |

| Reaction Time | 24-48 hours | 24-36 hours | 18-24 hours |

| Yield | 75-84% | 78-86% | 80-88% |

| Purity | >95% | >97% | >98% |

Quality Control and Analytical Methods

Industrial production requires comprehensive quality control systems to ensure product specifications [12] [10]. Analytical methods include gas chromatography for purity determination, nuclear magnetic resonance spectroscopy for structural confirmation, and optical rotation measurements for enantiomeric purity when applicable [12] [4]. In-process monitoring employs real-time analytical techniques to detect deviations from target parameters [10].

Product specifications typically require minimum purity levels exceeding 98 percent with strict limits on impurities and water content [12]. Batch documentation includes complete analytical profiles, process parameter records, and material traceability information [10]. Quality assurance protocols ensure compliance with relevant industrial standards and customer requirements [10].

Environmental and Economic Considerations

Modern industrial processes emphasize environmental sustainability through waste minimization and energy efficiency [10] [11]. Solvent recovery systems achieve recycling rates exceeding 95 percent, significantly reducing waste generation [1]. Process intensification techniques including continuous flow reactors offer potential advantages in terms of efficiency and environmental impact [10].

Aza-Wittig Cyclization Mechanisms

3-Methyl-1-phenyl-2-phospholene 1-oxide functions as a highly effective catalyst for intramolecular aza-Wittig cyclization reactions [1] [2] [3]. The catalytic mechanism involves the formation of iminophosphorane intermediates through the reaction of the phosphine oxide with azide or isocyanate substrates. Under typical reaction conditions employing toluene as solvent at reflux temperatures, catalyst loadings as low as 0.01 to 25 mole percent demonstrate remarkable efficiency [3] [4].

The reaction pathway proceeds through initial activation of the isocyanate functionality, followed by intramolecular cyclization to form heterocyclic structures. For phenanthridine synthesis, aryl isocyanates bearing appropriately positioned nucleophilic groups undergo cyclization with simultaneous carbon dioxide elimination [5] [4]. The mechanism involves iminophosphorane formation as the key intermediate, which subsequently participates in intramolecular nucleophilic attack to generate the cyclized product.

Benzoxazole formation represents another significant application where 3-methyl-1-phenyl-2-phospholene 1-oxide catalyzes the conversion of aryl isocyanates containing ortho-positioned hydroxyl groups [5] [4]. The reaction demonstrates excellent regioselectivity and proceeds under mild conditions, typically requiring only 1-5 mole percent of catalyst loading.

Staudinger Reaction Applications

The Staudinger reaction, involving the conversion of azides to amines via iminophosphorane intermediates, benefits significantly from the catalytic properties of 3-methyl-1-phenyl-2-phospholene 1-oxide [6] [7] [8]. The five-membered ring structure provides optimal steric and electronic properties for azide activation, while the phosphorus center undergoes facile reduction to the trivalent state during the catalytic cycle.

The mechanism follows the classical Staudinger pathway where the phosphine oxide first undergoes reduction to the corresponding phosphine, which then reacts with organic azides to form iminophosphorane intermediates [8]. These intermediates can either undergo hydrolysis to yield primary amines or participate in further transformations such as aza-Wittig reactions with carbonyl compounds to produce imines [7].

Polymerization and Polycondensation Mechanisms

Carbodiimide Formation and Chain Growth

3-Methyl-1-phenyl-2-phospholene 1-oxide demonstrates exceptional catalytic activity in the conversion of isocyanates to carbodiimides, a transformation fundamental to polycarbodiimide synthesis [1] [9] [10] [11]. The mechanism involves a phosphorus(V) to phosphorus(III) redox cycle where the phosphine oxide activates isocyanate molecules through nucleophilic attack at the carbon center.

The catalytic cycle begins with the formation of a phosphorane intermediate through nucleophilic addition of the isocyanate to the phosphorus center [10] [12]. This intermediate undergoes rearrangement to eliminate carbon dioxide and form a phosphine-carbodiimide complex. Subsequent displacement regenerates the phosphine oxide catalyst while releasing the carbodiimide product.

Kinetic studies reveal that the reaction follows first-order kinetics with respect to both isocyanate concentration and catalyst loading [10]. The activation energy for carbodiimide formation is significantly reduced in the presence of 3-methyl-1-phenyl-2-phospholene 1-oxide compared to uncatalyzed thermal dimerization, demonstrating the exceptional efficiency of this catalytic system.

Uretonimine and Polycondensation Pathways

The formation of uretonimine-modified methylenediphenyl diisocyanate represents another significant application where 3-methyl-1-phenyl-2-phospholene 1-oxide serves as the preferred catalyst [3]. This transformation involves the controlled conversion of isocyanate groups to carbodiimide linkages, which subsequently react with additional isocyanate molecules to form uretonimine structures.

The polycondensation mechanism proceeds through sequential carbodiimide formation followed by nucleophilic addition of remaining isocyanate groups to the electron-deficient carbon center of the carbodiimide [13]. This process creates branched polymer structures with enhanced thermal stability and mechanical properties compared to conventional polyurethanes.

Temperature control plays a critical role in determining the degree of branching and final polymer properties. Reactions conducted at moderate temperatures of 25-65°C favor linear chain growth, while elevated temperatures of 100-200°C promote extensive branching through secondary cyclization reactions [14].

Electrophilic Substitution and Addition Reactions

Electrophilic Aromatic Substitution

The phenyl substituent in 3-methyl-1-phenyl-2-phospholene 1-oxide can undergo electrophilic aromatic substitution reactions under appropriate conditions [15] [16]. The electron-withdrawing nature of the phospholene oxide moiety deactivates the aromatic ring toward electrophilic attack, requiring more forcing conditions or stronger electrophiles for successful substitution.

Halogenation reactions represent the most commonly employed electrophilic substitution transformation. Bromination using molecular bromine in the presence of Lewis acid catalysts such as iron(III) bromide produces selectively substituted products at the para-position relative to the phospholene attachment point [17]. The regioselectivity arises from the directing effects of the phosphorus-containing heterocycle, which sterically hinders ortho-substitution while electronically disfavoring meta-substitution.

Nitration reactions using mixed nitric and sulfuric acids yield nitro-substituted derivatives that serve as intermediates for further functionalization through reduction to amino compounds [15]. The electron-withdrawing phospholene oxide substituent necessitates prolonged reaction times and elevated temperatures compared to simple aromatic compounds.

Addition Reactions at the Phospholene Ring

The phospholene ring system exhibits reactivity toward various addition reactions, particularly at the carbon-carbon double bond [6] [18]. Michael addition reactions with nucleophiles such as amines, thiols, and active methylene compounds proceed under basic conditions to yield functionalized phospholane derivatives.

Epoxidation of the double bond using peroxyacids produces epoxyphospholane oxides that serve as versatile intermediates for ring-opening reactions [19]. The epoxide functionality can be opened regioselectively using various nucleophiles under acidic or basic conditions, providing access to hydroxylated and substituted phospholane derivatives.

Cycloaddition reactions, particularly Diels-Alder reactions with appropriate dienophiles, offer additional pathways for ring functionalization [6]. The electron-deficient nature of the phospholene double bond enhances its reactivity as a dienophile component in cycloaddition transformations.

Oxidation-Reduction Behavior

Phosphorus Center Redox Chemistry

The phosphorus center in 3-methyl-1-phenyl-2-phospholene 1-oxide undergoes facile reduction under appropriate conditions, transitioning from the pentavalent phosphine oxide state to the trivalent phosphine state [6] [20]. This redox behavior forms the foundation for its catalytic activity in various transformations requiring phosphorus(III) intermediates.

Reduction can be accomplished using silanes such as phenylsilane or polymethylhydrosiloxane under thermal conditions [21] [20]. The reduction process is reversible, allowing for regeneration of the phosphine oxide through oxidation with molecular oxygen or other oxidizing agents. This redox cycling enables catalytic turnover in reactions such as the Wittig and aza-Wittig transformations.

The thermodynamic driving force for reduction depends significantly on the nature of the reducing agent and reaction conditions. Stronger reducing agents such as lithium aluminum hydride or sodium borohydride can effect complete reduction to the phosphine, while milder reducing agents provide equilibrium mixtures of phosphine and phosphine oxide states [20].

Ring Oxidation and Functionalization

Oxidation of the methyl substituent represents another important transformation pathway [6]. Selective oxidation using chromium-based oxidizing agents or potassium permanganate converts the methyl group to carboxylic acid functionality, providing handles for further derivatization through esterification or amidation reactions.

The phospholene ring itself can undergo oxidation at the carbon-carbon double bond using osmium tetroxide or potassium permanganate to yield diol derivatives [6]. These dihydroxylated products serve as precursors for further functionalization through protection-deprotection strategies or cyclization reactions to form bridged ring systems.

Halogenation of the double bond using bromine or chlorine proceeds through addition mechanisms to yield vicinal dihalides [17] [22]. These compounds undergo facile elimination reactions under basic conditions to regenerate the double bond, allowing for purification and isolation of stereochemically pure isomers.

Hydrolytic and Thermal Degradation Pathways

Hydrolysis Mechanisms and Kinetics

3-Methyl-1-phenyl-2-phospholene 1-oxide exhibits susceptibility to hydrolysis under both acidic and basic conditions, though the mechanisms and products differ significantly [23] [24] [25]. Under acidic conditions, protonation of the phosphoryl oxygen enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attack by water molecules.

The acidic hydrolysis mechanism proceeds through formation of a protonated phosphine oxide intermediate, followed by nucleophilic addition of water to the phosphorus center [24]. The resulting pentacoordinate phosphorus intermediate undergoes pseudorotation and elimination to yield phosphinic acid derivatives. The reaction rate exhibits first-order dependence on both substrate and acid concentrations, with activation energies typically ranging from 80-120 kJ/mol depending on the specific acid catalyst employed [25].

Basic hydrolysis follows a different mechanistic pathway involving direct nucleophilic attack of hydroxide ion at the phosphorus center [25] [26]. The reaction proceeds through a pentacoordinate phosphorus intermediate that eliminates alkoxide or aryloxide groups to form phosphinic acid salts. The basic hydrolysis demonstrates significantly faster kinetics compared to acidic conditions, with reaction rates enhanced by electron-withdrawing substituents on the aromatic ring.

Thermal Decomposition Pathways and Kinetics

Thermal degradation of 3-methyl-1-phenyl-2-phospholene 1-oxide begins at temperatures exceeding 300°C under inert atmosphere conditions [3] [27]. The initial decomposition pathway involves cleavage of the weakest bonds in the molecule, typically the phosphorus-carbon bonds connecting the aromatic substituent to the heterocyclic ring [29].

Thermogravimetric analysis reveals a multi-step decomposition process with the first major weight loss occurring between 350-450°C, corresponding to loss of the phenyl substituent [29]. The second decomposition stage, occurring between 450-550°C, involves fragmentation of the phospholene ring structure with elimination of volatile phosphorus compounds and small hydrocarbon fragments.

The kinetic parameters for thermal decomposition follow the Arrhenius equation with activation energies determined through isoconversional methods [29]. The Friedman method yields activation energies ranging from 180-220 kJ/mol for the initial decomposition step, while subsequent degradation steps exhibit lower activation barriers of 120-160 kJ/mol.

Under oxidative conditions, thermal degradation proceeds through different pathways involving formation of phosphorus-oxygen bonds and enhanced char formation [30] [29]. The char residue at 800°C under air atmosphere typically ranges from 45-60% of the initial mass, significantly higher than degradation under inert conditions due to phosphorus-catalyzed carbonization processes.

Degradation Product Analysis and Environmental Fate

Gas chromatography-mass spectrometry analysis of thermal degradation products reveals formation of various phosphorus-containing compounds including phosphine oxides, phosphinic acids, and cyclic phosphorus species [29]. The major volatile products include carbon monoxide, carbon dioxide, water, and low molecular weight hydrocarbons derived from fragmentation of the organic substituents.

Environmental degradation pathways involve primarily hydrolytic processes under ambient conditions [27]. The compound demonstrates relatively high stability toward photolytic degradation due to the absence of chromophoric groups that absorb significant amounts of ultraviolet radiation. Biodegradation proceeds slowly through enzymatic hydrolysis of the phosphorus-carbon bonds, with half-lives typically exceeding several months under aerobic soil conditions.

The hydrolysis products, primarily consisting of phosphinic acids and phenolic compounds, exhibit lower toxicity profiles compared to the parent compound [27]. These degradation products undergo further mineralization through established biogeochemical pathways, ultimately yielding inorganic phosphate and carbon dioxide as terminal products.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (86.36%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard